Bromo-PEG4-Azide Bromo-PEG4-Azide Bromo-PEG4-azide is a PEG derivative containing a bromide group and a terminal azide. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage.
Brand Name: Vulcanchem
CAS No.: 1951439-37-4
VCID: VC0522125
InChI: InChI=1S/C10H20BrN3O4/c11-1-3-15-5-7-17-9-10-18-8-6-16-4-2-13-14-12/h1-10H2
SMILES: C(COCCOCCOCCOCCBr)N=[N+]=[N-]
Molecular Formula: C10H20BrN3O4
Molecular Weight: 326.19

Bromo-PEG4-Azide

CAS No.: 1951439-37-4

Cat. No.: VC0522125

Molecular Formula: C10H20BrN3O4

Molecular Weight: 326.19

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bromo-PEG4-Azide - 1951439-37-4

Specification

CAS No. 1951439-37-4
Molecular Formula C10H20BrN3O4
Molecular Weight 326.19
IUPAC Name 1-azido-2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethane
Standard InChI InChI=1S/C10H20BrN3O4/c11-1-3-15-5-7-17-9-10-18-8-6-16-4-2-13-14-12/h1-10H2
Standard InChI Key YICYFFFKHLMTQK-UHFFFAOYSA-N
SMILES C(COCCOCCOCCOCCBr)N=[N+]=[N-]
Appearance Solid powder

Introduction

Chemical Identity and Structure

Bromo-PEG4-Azide is a PEG derivative containing both bromide and azide functional groups positioned at opposite ends of a tetraethylene glycol backbone . This bifunctional molecule incorporates a hydrophilic PEG spacer that significantly enhances its solubility in aqueous media, making it suitable for various biological applications . The compound's essential identity information is summarized in Table 1.

Table 1: Chemical Identity of Bromo-PEG4-Azide

ParameterInformation
Common NameBromo-PEG4-Azide
IUPAC Name1-azido-2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethane
CAS Number1951439-37-4
Molecular FormulaC10H20BrN3O4
Molecular Weight326.19 g/mol
SynonymsAzido-PEG4-Br; N3-PEG4-CH2CH2Br; 1-Azido-14-bromo-3,6,9,12-tetraoxatetradecane
SMILESC(COCCOCCOCCOCCBr)N=[N+]=[N-]
InChIInChI=1S/C10H20BrN3O4/c11-1-3-15-5-7-17-9-10-18-8-6-16-4-2-13-14-12

The structural arrangement features an azide group (N₃) at one terminus and a bromoethyl group at the other, connected by four ethylene oxide units that form the PEG backbone . This structure provides the molecule with exceptional versatility for chemical modifications and conjugation strategies.

Physical Properties

The physical properties of Bromo-PEG4-Azide significantly contribute to its utility in various chemical and biological applications. These properties are outlined in Table 2.

Table 2: Physical Properties of Bromo-PEG4-Azide

PropertyValue
AppearancePale Yellow or Colorless Oily Liquid
SolubilitySoluble in DCM, DMF, DMSO
PurityTypically 95-98% (commercial grade)
XLogP31.3
Topological Polar Surface Area51.3 Ų
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count6
Rotatable Bond Count14
Heavy Atom Count18
Complexity215

The compound's physical state at room temperature is a viscous liquid, which is characteristic of short-chain PEG derivatives . The presence of the PEG backbone confers increased solubility in aqueous media compared to non-PEGylated analogs . This enhanced solubility is a critical feature for its application in biological systems and aqueous reaction conditions.

Chemical Properties and Reactivity

The chemical reactivity of Bromo-PEG4-Azide is primarily defined by its terminal functional groups, which enable it to participate in various chemical transformations with high specificity and efficiency.

Azide Functionality

The azide group of Bromo-PEG4-Azide readily participates in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) . These reactions proceed efficiently to form stable triazole linkages, making them valuable for bioorthogonal chemistry applications . The azide moiety can react with:

  • Terminal alkynes via copper-catalyzed conditions

  • Strained alkynes such as bicyclononyne (BCN) derivatives

  • Dibenzocyclooctyne (DBCO) compounds in copper-free click chemistry

These reactions are characterized by high yields, minimal side products, and compatibility with biological systems, making them ideal for bioconjugation applications.

Bromide Functionality

The bromide terminus of Bromo-PEG4-Azide serves as an excellent leaving group for nucleophilic substitution reactions . This reactivity profile allows the bromide end to be displaced by various nucleophiles, including:

  • Thiolates (R-S⁻)

  • Amines (R-NH₂)

  • Alkoxides (R-O⁻)

  • Other nucleophilic species

The high reactivity of the bromide group in SN2 reactions enables facile functionalization, making it possible to introduce a wide range of functional groups at this position while maintaining the azide functionality at the opposite end for subsequent transformations.

Applications in Research and Development

Bromo-PEG4-Azide has found significant applications in various fields of research, particularly in pharmaceutical development and chemical biology.

PROTAC Development

A primary application of Bromo-PEG4-Azide is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . As a PEG-based linker, it serves a crucial role in connecting two essential ligands required for PROTAC functionality :

  • A ligand targeting the protein of interest

  • A ligand recruiting E3 ubiquitin ligase

The PEG4 backbone provides appropriate spacing and flexibility between these two functional components, which is critical for enabling the formation of the ternary complex necessary for targeted protein degradation . This application leverages the ubiquitin-proteasome system within cells for selective protein degradation, representing a powerful approach in drug discovery .

Bioconjugation Chemistry

The bifunctional nature of Bromo-PEG4-Azide makes it valuable for bioconjugation applications, including:

  • Antibody-drug conjugate (ADC) development

  • Protein modification and labeling

  • Peptide functionalization

  • Surface modification of nanoparticles and biomaterials

The PEG linker provides beneficial properties such as increased water solubility, reduced immunogenicity, and enhanced pharmacokinetic profiles in biological systems . The sequential reactivity of the bromide and azide groups allows for controlled, step-wise conjugation strategies.

Multivalent Scaffold Development

Research has demonstrated the utility of Bromo-PEG4-Azide in creating chemical synthesis platforms for crosslinking multivalent compounds . This approach involves:

  • Converting amino groups into azide and α-bromoacetamide functionalities

  • Preparing heterofunctionalized multi-alkyne PEG bromoacetamide linkers via CuAAC reactions

  • Developing tri-alkyne and di-alkyne linkers for creating multivalent biological constructs

This strategy enables the preparation of various multi-functionalized linkers utilizing different multi-alkyne cores, which is valuable for applications requiring multivalent presentation of biological ligands .

ParameterRecommendation
Storage Temperature-20°C or 2-8°C
ContainerTightly sealed to prevent moisture ingress
Appearance MonitoringClear to pale yellow liquid
Purity RequirementsTypically 95-98% for research applications

When handling Bromo-PEG4-Azide, standard laboratory safety practices should be observed, including the use of appropriate personal protective equipment. The azide functional group warrants particular attention due to its potential reactivity under certain conditions.

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